Nintedanib
CAS No.: 928326-83-4
VCID: VC0005819
Molecular Formula: C31H33N5O4
Molecular Weight: 539.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Nintedanib, marketed under the brand names Ofev and Vargatef, is a potent, oral, small-molecule tyrosine kinase inhibitor. It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF) and has shown efficacy in slowing the progression of various interstitial lung diseases (ILDs) . Nintedanib's mechanism of action involves the inhibition of multiple tyrosine kinases, which play crucial roles in fibrosis and angiogenesis. Mechanism of ActionNintedanib competitively inhibits both nonreceptor tyrosine kinases (nRTKs) and receptor tyrosine kinases (RTKs). The nRTK targets include Lck, Lyn, and Src, while RTK targets encompass platelet-derived growth factor receptor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1, 2, and 3, vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3, and FLT3 . In the context of IPF, its effectiveness is attributed to the inhibition of PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation . PharmacokineticsNintedanib exhibits low oral bioavailability, approximately 4.7%, due to limited absorption in the gut and a high first-pass effect. It reaches peak plasma levels within 2 to 4 hours after oral intake . The drug is primarily metabolized by esterases, resulting in the formation of a free carboxylic acid, which is then glucuronidated and excreted mainly via the bile and feces . Idiopathic Pulmonary Fibrosis (IPF)Nintedanib has been shown to slow the decline in forced vital capacity (FVC) in patients with IPF. Studies like the TOMORROW trial and its open-label extension demonstrated that nintedanib reduces the annual rate of decline in FVC compared to placebo, supporting its long-term benefit in IPF management . Progressive Interstitial Lung Diseases (ILDs)The INBUILD trial demonstrated that nintedanib reduces the risk of ILD progression in patients with fibrosing ILDs other than IPF. It showed a significant reduction in the decline of FVC over 52 weeks compared to placebo . Safety and TolerabilityNintedanib's safety profile includes common adverse events such as gastrointestinal disturbances and elevations in liver enzymes. In the INBUILD trial, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were more frequent in the nintedanib group than in the placebo group, but these elevations often resolved with continued treatment or dose adjustments . Drug InteractionsNintedanib is a substrate of the P-glycoprotein transporter. Inhibitors like ketoconazole can increase nintedanib plasma levels, while inducers such as rifampicin decrease them . INBUILD Trial
The INBUILD trial demonstrated that nintedanib significantly reduced the risk of ILD progression and acute exacerbations compared to placebo . TOMORROW Trial
The TOMORROW trial showed that nintedanib slowed the decline in FVC in IPF patients, supporting its efficacy beyond 52 weeks . |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 928326-83-4 | |||||||||||||||
Product Name | Nintedanib | |||||||||||||||
Molecular Formula | C31H33N5O4 | |||||||||||||||
Molecular Weight | 539.6 g/mol | |||||||||||||||
IUPAC Name | methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |||||||||||||||
Standard InChI | InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |||||||||||||||
Standard InChIKey | CPMDPSXJELVGJG-UHFFFAOYSA-N | |||||||||||||||
Isomeric SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5 | |||||||||||||||
SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |||||||||||||||
Canonical SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |||||||||||||||
Appearance | White to off-white solidPurity:≥95% | |||||||||||||||
Synonyms | (Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1- yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6- carboxylate | |||||||||||||||
Reference | Keating GM: Nintedanib: A Review of Its Use in Patients with Idiopathic Pulmonary Fibrosis. Drugs. 2015 Jul;75(10):1131-40. doi: 10.1007/s40265-015-0418-6. [PMID:26063212] Hilberg F, Roth GJ, Krssak M, Kautschitsch S, Sommergruber W, Tontsch-Grunt U, Garin-Chesa P, Bader G, Zoephel A, Quant J, Heckel A, Rettig WJ: BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. Cancer Res. 2008 Jun 15;68(12):4774-82. doi: 10.1158/0008-5472.CAN-07-6307. [PMID:18559524] Mazzei ME, Richeldi L, Collard HR: Nintedanib in the treatment of idiopathic pulmonary fibrosis. Ther Adv Respir Dis. 2015 Jun;9(3):121-9. doi: 10.1177/1753465815579365. Epub 2015 Apr 10. [PMID:25862013] Stopfer P, Rathgen K, Bischoff D, Ludtke S, Marzin K, Kaiser R, Wagner K, Ebner T: Pharmacokinetics and metabolism of BIBF 1120 after oral dosing to healthy male volunteers. Xenobiotica. 2011 Apr;41(4):297-311. doi: 10.3109/00498254.2010.545452. Epub 2011 Jan 4. [PMID:21204634] Wind S, Schmid U, Freiwald M, Marzin K, Lotz R, Ebner T, Stopfer P, Dallinger C: Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clin Pharmacokinet. 2019 Sep;58(9):1131-1147. doi: 10.1007/s40262-019-00766-0. [PMID:31016670] Richeldi L, Collard HR, Jones MG: Idiopathic pulmonary fibrosis. Lancet. 2017 May 13;389(10082):1941-1952. doi: 10.1016/S0140-6736(17)30866-8. Epub 2017 Mar 30. [PMID:28365056] Li LF, Kao KC, Liu YY, Lin CW, Chen NH, Lee CS, Wang CW, Yang CT: Nintedanib reduces ventilation-augmented bleomycin-induced epithelial-mesenchymal transition and lung fibrosis through suppression of the Src pathway. J Cell Mol Med. 2017 Nov;21(11):2937-2949. doi: 10.1111/jcmm.13206. Epub 2017 Jun 9. [PMID:28598023] FDA Approved Drugs: Nintedanib EMA Approved Drugs: Nintedanib FDA New Indication Approval: Nintedanib FDA Approved Drug Products: OFEV (nintedanib) capsules |
|||||||||||||||
PubChem Compound | 135423438 | |||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume